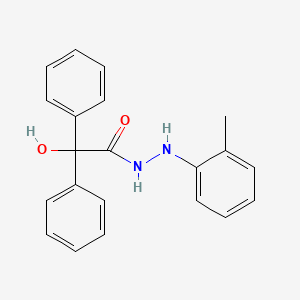![molecular formula C21H13Cl2N3O3 B11538503 4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538503.png)
4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE typically involves a multi-step process. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with 4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)aniline under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
Scientific Research Applications
(Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar structure but different functional groups.
Methyl 4-aminobenzoate: Another compound with a benzoxazole ring but different substituents.
Uniqueness
(Z)-N-[4-CHLORO-3-(6-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is unique due to its combination of a benzoxazole ring and nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H13Cl2N3O3 |
|---|---|
Molecular Weight |
426.2 g/mol |
IUPAC Name |
N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H13Cl2N3O3/c1-12-2-7-18-20(8-12)29-21(25-18)15-10-14(4-6-16(15)22)24-11-13-3-5-17(23)19(9-13)26(27)28/h2-11H,1H3 |
InChI Key |
HWCOOOIOZRSEPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11538423.png)
![N-(4-Phenoxyphenyl)-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11538433.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538442.png)

![4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene](/img/structure/B11538446.png)
![1,1'-[1-Benzyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-diyl]dibutan-1-one](/img/structure/B11538457.png)
![6-methyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11538464.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)
![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)
![3-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11538483.png)
![(Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine](/img/structure/B11538493.png)
![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11538498.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11538513.png)
![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11538517.png)
